molecular formula C15H29N3O3 B12574573 N-Acetyl-L-leucyl-N-methyl-L-leucinamide CAS No. 197248-58-1

N-Acetyl-L-leucyl-N-methyl-L-leucinamide

Cat. No.: B12574573
CAS No.: 197248-58-1
M. Wt: 299.41 g/mol
InChI Key: NIUBNKYQDZOWBI-STQMWFEESA-N
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Description

N-Acetyl-L-leucyl-N-methyl-L-leucinamide is a synthetic compound derived from the amino acid leucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucine molecule, which enhances its pharmacokinetic and pharmacodynamic properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-N-methyl-L-leucinamide typically involves the acetylation of leucine. The process begins with the protection of the amino group of leucine, followed by the introduction of an acetyl group. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-N-methyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted acetyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetyl-L-leucyl-N-methyl-L-leucinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Acetyl-L-leucyl-N-methyl-L-leucinamide can be compared with other acetylated leucine derivatives, such as:

The uniqueness of this compound lies in its specific acetylation pattern and its potential therapeutic applications, which distinguish it from other similar compounds.

Properties

CAS No.

197248-58-1

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-(methylamino)-1-oxopentan-2-yl]pentanamide

InChI

InChI=1S/C15H29N3O3/c1-9(2)7-12(14(20)16-6)18-15(21)13(8-10(3)4)17-11(5)19/h9-10,12-13H,7-8H2,1-6H3,(H,16,20)(H,17,19)(H,18,21)/t12-,13-/m0/s1

InChI Key

NIUBNKYQDZOWBI-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC)NC(=O)C

Origin of Product

United States

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